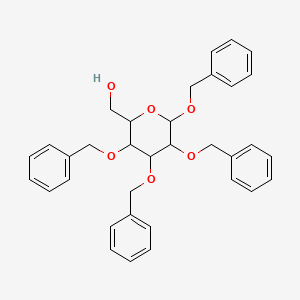
1-Fluoro-4-isopropenyl-2-(trifluoromethyl)benzene
概要
説明
1-Fluoro-4-isopropenyl-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C10H8F4 It is characterized by the presence of a fluorine atom, an isopropenyl group, and a trifluoromethyl group attached to a benzene ring
準備方法
The synthesis of 1-Fluoro-4-isopropenyl-2-(trifluoromethyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as fluorobenzene and trifluoromethylated reagents.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperatures to facilitate the desired transformations.
Synthetic Routes:
Industrial Production: Industrial production methods may involve scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness.
化学反応の分析
1-Fluoro-4-isopropenyl-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom or other substituents are replaced by nucleophiles. Common reagents include sodium hydroxide and potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学的研究の応用
1-Fluoro-4-isopropenyl-2-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in the design of biologically active molecules, such as pharmaceuticals and agrochemicals. Its fluorine and trifluoromethyl groups can enhance the biological activity and metabolic stability of these molecules.
Medicine: In medicinal chemistry, the compound is explored for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.
Industry: The compound finds applications in the production of specialty chemicals, materials, and coatings. Its unique properties make it suitable for use in high-performance materials and advanced technologies.
作用機序
The mechanism of action of 1-Fluoro-4-isopropenyl-2-(trifluoromethyl)benzene depends on its specific application:
Molecular Targets: In biological systems, the compound may interact with specific enzymes, receptors, or proteins, modulating their activity and leading to desired therapeutic effects.
Pathways Involved: The pathways involved can vary widely, from inhibiting enzyme activity to modulating signal transduction pathways. Detailed studies are required to elucidate the exact mechanisms in each case.
類似化合物との比較
1-Fluoro-4-isopropenyl-2-(trifluoromethyl)benzene can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-Fluoro-2-(trifluoromethyl)benzene and 1-Fluoro-4-isopropylbenzene share structural similarities but differ in their substituents.
Uniqueness: The presence of both the isopropenyl and trifluoromethyl groups in this compound imparts unique chemical and physical properties, making it distinct from its analogs
特性
IUPAC Name |
1-fluoro-4-prop-1-en-2-yl-2-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F4/c1-6(2)7-3-4-9(11)8(5-7)10(12,13)14/h3-5H,1H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLCIOWVMAJVXQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC(=C(C=C1)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















